1-(2-Furfurylthio)propanone
Overview
Description
1-(2-Furfurylthio)propanone is a compound that is related to furan derivatives, which are known for their presence in various chemical reactions and synthesis processes. Although the provided papers do not directly discuss 1-(2-Furfurylthio)propanone, they do provide insights into the chemistry of furan and thiophene derivatives, which can be extrapolated to understand the properties and reactivity of 1-(2-Furfurylthio)propanone.
Synthesis Analysis
The synthesis of furan derivatives can be achieved through various methods. For instance, the photoinduced direct oxidative annulation of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones is a method that does not require transition metals or oxidants, leading to highly functionalized polyheterocyclic compounds . Another approach involves the stereoselective photochemical addition to furanones, as demonstrated in the synthesis of a ligand for an HIV protease inhibitor . Additionally, regiocontrolled formation of furanones from 2-butyne-1,4-diol derivatives has been reported, which includes selective hydration and cyclization steps . These methods highlight the versatility of furan derivatives in synthesis and could potentially be applied to the synthesis of 1-(2-Furfurylthio)propanone.
Molecular Structure Analysis
The molecular structure of furan derivatives can be complex and diverse. For example, the crystal and molecular structure of a dimeric form of 1,2-O-isopropylidene-alpha-D-xylo-pentodialdo-1,4-furanose reveals a cyclic acetal-hemiacetal structure formed by self aldol condensation . Similarly, the structural study of 1-(2-furoyl)-3-phenylthiourea derivatives using X-ray powder diffraction shows the dihedral angles and hydrogen bonding interactions that stabilize the molecular structure . These studies provide a foundation for understanding the molecular structure of 1-(2-Furfurylthio)propanone, which may also exhibit unique conformational and bonding characteristics.
Chemical Reactions Analysis
Furan derivatives participate in a variety of chemical reactions. For instance, a simple route to 1-R-3-(2-indolyl)-1-propanones involves recyclization of furan derivatives . The base-mediated synthesis of 2-trifluoromethylated furans from β-ketonitriles and 3-bromo-1,1,1-trifluoroacetone demonstrates the functional group tolerance of furan compounds . Moreover, the oxidation of furfural to 2(5H)-furanone and its subsequent transformations in aqueous solutions, including hydrolysis and complex formation, are indicative of the reactivity of furanones . These reactions could be relevant to the chemical behavior of 1-(2-Furfurylthio)propanone.
Physical and Chemical Properties Analysis
The physical and chemical properties of furan derivatives can be inferred from their synthesis and molecular structure. For example, the stability of 2-trifluoromethylated furans in sulfuric acid suggests that furan derivatives can exhibit significant chemical stability under acidic conditions . The synthesis of 2(5H)-furanone derivatives containing bis-1,2,3-triazole structure and their characterization through various spectroscopic techniques provide insights into the physical properties of these compounds . Additionally, the antitumor activities of novel 2(5H)-furanone derivatives containing dithiocarbamate highlight the potential biological properties of furanones . These aspects are crucial for understanding the behavior of 1-(2-Furfurylthio)propanone in different environments.
Scientific Research Applications
Chemical Synthesis and Organic Reactions
- Butin et al. (2007) described a method to synthesize 1-R-3-(2-indolyl)-1-propanones using 2-(2-aminobenzyl)furan derivatives, demonstrating the use of furan derivatives in complex organic syntheses (Butin et al., 2007).
- Watanabe et al. (1989) developed a one-pot process to synthesize various furan derivatives, including the use of 3-(phenylthio)propenal, highlighting the diverse applications of furan compounds in chemical synthesis (Watanabe et al., 1989).
Food Chemistry and Flavor Studies
- Hofmann and Schieberle (1998) explored the formation of intense food odorants, including 2-furfurylthiol, by heating mixtures of precursors. This study underscores the relevance of furan derivatives in understanding food flavors and aroma compounds (Hofmann & Schieberle, 1998).
Catalysis and Reaction Mechanisms
- Pushkarev et al. (2012) investigated the vapor-phase transformations of furfural over platinum nanoparticles, revealing the structure sensitivity of reactions involving furan compounds. This study highlights the role of furan derivatives in catalytic processes (Pushkarev et al., 2012).
Pharmaceutical and Medicinal Chemistry
- The synthesis of 1-Hydroxy-3-Phenyl-2-Propanone, as reported by Waters et al. (2003), illustrates the use of furan derivatives in creating intermediates for pharmaceutical applications (Waters et al., 2003).
Biocatalysis and Enzymatic Reactions
- Choi et al. (2010) conducted a study on the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase, showcasing the potential of furan derivatives in biocatalysis and enzymatic reactions (Choi et al., 2010).
Environmental and Sensor Applications
- Mondal et al. (2018) reported on the development of a chemiresistive sensor for 2-propanone detection, indicating the relevance of furan derivatives in environmental monitoring and sensor technology (Mondal et al., 2018).
Polymer Chemistry and Material Science
properties
IUPAC Name |
1-(furan-2-ylmethylsulfanyl)propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-7(9)5-11-6-8-3-2-4-10-8/h2-4H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWHLSMCOBIZNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSCC1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00866668 | |
Record name | 1-(2-Furfurylthio)propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00866668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to yellow clear liquid; Roasted coffee aroma | |
Record name | 1-(2-Furfurylthio)-propanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2073/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water; Soluble in organic solvents, Soluble (in ethanol) | |
Record name | 1-(2-Furfurylthio)-propanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2073/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.146-1.154 | |
Record name | 1-(2-Furfurylthio)-propanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2073/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
1-(2-Furfurylthio)propanone | |
CAS RN |
58066-86-7 | |
Record name | 1-[(2-Furanylmethyl)thio]-2-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58066-86-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Furfurylthio)propanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058066867 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 58066-86-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16481 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2-Furfurylthio)propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00866668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-FURFURYLTHIO)PROPANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82RWM3F7T1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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